molecular formula C16H14ClN3O4 B5712059 N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide

Cat. No. B5712059
M. Wt: 347.75 g/mol
InChI Key: CVIRTUJAHBLKQK-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide, also known as CI-1040, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is frequently dysregulated in cancer. CI-1040 has been extensively studied for its potential as an anti-cancer agent, and its synthesis, mechanism of action, and biological effects have been well characterized.

Mechanism of Action

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide targets the MAPK signaling pathway by inhibiting the activity of the MAPK kinase (MEK) enzymes. MEKs are upstream regulators of the MAPK pathway, and their inhibition prevents the activation of downstream effectors such as ERK1/2. This leads to the inhibition of cell growth and survival, and ultimately, cell death.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to support tumor growth. N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide has also been shown to modulate the immune response, potentially enhancing the anti-tumor immune response.

Advantages and Limitations for Lab Experiments

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide is a highly specific inhibitor of the MAPK pathway, making it an ideal tool for studying this pathway in vitro and in vivo. However, its efficacy may be limited by the development of resistance mechanisms, as has been observed in some cancer cell lines. In addition, N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential directions for future research on N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide. One area of interest is the development of combination therapies that incorporate N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict response to N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide treatment. Finally, there is potential for the development of novel MEK inhibitors with improved efficacy and pharmacokinetic properties.

Synthesis Methods

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide can be synthesized through a multistep process starting from 2-chloro-5-nitrobenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride, which is then reacted with N-(4-aminophenyl)acetamide to yield the amide intermediate. This intermediate is then acetylated and methylated to produce the final compound, N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines in vitro, including melanoma, pancreatic, breast, and non-small cell lung cancer. In addition, N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-10(21)19(2)12-5-3-11(4-6-12)18-16(22)14-9-13(20(23)24)7-8-15(14)17/h3-9H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIRTUJAHBLKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide

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